N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide
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Overview
Description
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a cyano group, an oxoethyl linkage, and a methoxybenzamide moiety, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the morpholine ring. The cyano group is introduced through a nucleophilic substitution reaction, followed by the formation of the oxoethyl linkage via an acylation reaction. The final step involves the coupling of the methoxybenzamide moiety through an amide bond formation. Common reagents used in these reactions include cyanogen bromide, acyl chlorides, and amines, under conditions such as reflux in organic solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent due to its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are mediated by the compound’s unique chemical structure, which allows it to form specific bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3’-deamino-3’-(3-cyanomorpholin-4-yl)doxorubicin: A derivative of doxorubicin with a similar morpholine ring structure.
Doxorubicin: An anthracycline antibiotic used in cancer therapy, which shares structural similarities with the morpholine ring.
Uniqueness
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide is unique due to its combination of a cyano-substituted morpholine ring, an oxoethyl linkage, and a methoxybenzamide moiety. This unique structure imparts specific chemical properties and biological activities that distinguish it from other compounds, making it a valuable candidate for various research applications .
Properties
IUPAC Name |
N-[2-(3-cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-13-4-2-3-11(7-13)15(20)17-9-14(19)18-5-6-22-10-12(18)8-16/h2-4,7,12H,5-6,9-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCIAHJSFRAMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)N2CCOCC2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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